molecular formula C9H18F2N2 B1490126 3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine CAS No. 1994193-57-5

3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1490126
CAS No.: 1994193-57-5
M. Wt: 192.25 g/mol
InChI Key: KADVDNHZTRLCKA-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a secondary amine featuring a piperidine ring substituted with a difluoromethyl group at the 4-position and a three-carbon propylamine chain linked to the nitrogen. The difluoromethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability and receptor binding compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[4-(difluoromethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2/c10-9(11)8-2-6-13(7-3-8)5-1-4-12/h8-9H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADVDNHZTRLCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The difluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and a propan-1-amine chain. Its molecular formula is C8H13F2NC_8H_{13}F_2N with a molecular weight of approximately 175.19 g/mol. The presence of the difluoromethyl group is significant as it can influence the compound's lipophilicity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Serotonergic Activity : The compound acts as an agonist at serotonin receptors, suggesting potential applications in treating mood disorders by modulating serotonergic signaling pathways.
  • Chemokine Receptor Modulation : In vitro studies have shown that this compound can interact with chemokine receptors, indicating its role in inflammatory processes and immune response modulation.

The difluoromethyl group enhances binding affinity to various biological targets, leading to diverse biological effects. The exact pathways involved depend on the specific receptors and enzymes targeted by the compound.

Structure-Activity Relationships (SAR)

A comparative analysis of similar compounds provides insights into how structural modifications affect biological activity:

Compound Name CAS Number Key Features
3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine2097954-30-6Incorporates difluoromethyl group; may exhibit unique electronic properties
N-Methyl-3-(piperidin-1-yl)propan-1-amine86010-41-5Contains a methyl group on nitrogen; potential for enhanced lipophilicity
3-(Piperidin-4-yl)propan-1-aminesVariesDifferent piperidine substitution alters receptor binding profiles

The structure of this compound allows for specific interactions with biological targets, which are critical for its pharmacodynamics and therapeutic applications .

Case Studies

Several studies have evaluated the pharmacological profile of compounds related to this compound:

  • GSK-3β Inhibition : A related study explored the inhibitory effects of pyrimido[4,5-b]indole derivatives on GSK-3β, revealing that modifications at the piperidine position significantly influenced potency and metabolic stability. This highlights the importance of structural nuances in developing effective inhibitors .
  • Neuroprotective Properties : Research has indicated that certain derivatives demonstrate neuroprotective effects alongside minimal cytotoxicity, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

The compound 3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a novel chemical entity with promising applications in various scientific and medical fields. This article delves into its applications, particularly in medicinal chemistry, and provides insights into its structure-activity relationships (SAR), synthesis, and potential therapeutic uses.

Antimycobacterial Activity

Research has shown that derivatives of piperidine compounds exhibit significant antimycobacterial properties. For instance, compounds similar to this compound have been synthesized and tested against Mycobacterium tuberculosis (M.tb). These studies indicate that modifications on the piperidine scaffold can lead to enhanced activity against this pathogen, highlighting the potential of such compounds in treating tuberculosis .

Inhibition of PD-1/PD-L1 Interaction

Recent studies have focused on small molecule inhibitors that target the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Compounds structurally related to this compound have been identified as potential inhibitors that can disrupt the interaction between PD-1 and PD-L1 proteins, thus enhancing immune response against tumors . This application is particularly relevant given the increasing importance of immunotherapy in cancer treatment.

Neuropharmacological Effects

Piperidine derivatives are known to influence neurotransmitter systems, particularly those involving dopamine and serotonin. The difluoromethyl substitution may enhance binding affinity to certain receptors, potentially leading to applications in treating neuropsychiatric disorders . Investigations into the SAR of related compounds have shown promising results in modulating these pathways.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The introduction of the difluoromethyl group can be achieved through various fluorination techniques, which have been optimized for yield and purity.

Structure-Activity Relationship Studies

SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. For instance:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against M.tb
Variation of alkyl chain lengthAlters pharmacokinetic properties
Substitution on the piperidine ringModifies receptor binding affinity

These insights guide further development of analogs with improved efficacy and reduced side effects.

Case Study 1: Antitubercular Activity

A series of piperidine derivatives were synthesized and evaluated for their efficacy against M.tb. Among them, compounds with difluoromethyl substitutions showed enhanced inhibitory effects compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in enhancing lipophilicity and membrane permeability .

Case Study 2: Cancer Immunotherapy

In a recent screening for PD-1/PD-L1 inhibitors, several small molecules resembling the structure of this compound were identified as effective candidates. These compounds demonstrated the ability to stabilize PD-L1 dimers, thus preventing its interaction with PD-1 . Further optimization led to analogs with improved binding affinities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Key Functional Features
3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine Piperidine 4-difluoromethyl High lipophilicity, potential metabolic stability
3-(Piperidin-1-yl)propan-1-amine (12{5}) Piperidine None Base structure; intermediate for anti-HIV agents
S6: 3-(4-(1-methyltriazol-5-yl)piperidin-1-yl)propan-1-amine Piperidine 4-(1-methyl-1H-1,2,4-triazol-5-yl) Heterocyclic substituent for GPCR affinity
3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine Piperazine 2,3-dichlorophenyl Aromatic chlorination for enhanced binding
3-(Pyridin-4-yl)propan-1-amine Pyridine None Planar aromatic system for π-π interactions

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethyl group in the target compound contrasts with electron-donating (e.g., methyl) or bulky (e.g., triazole) substituents in analogs like S6 . Fluorine’s electronegativity may optimize hydrogen bonding or dipole interactions.
  • Ring Type : Piperazine derivatives (e.g., ) offer additional nitrogen sites for hydrogen bonding, whereas piperidine-based compounds prioritize hydrophobicity .

Inferences for the Target Compound :

  • Antiviral Potential: Fluorine’s metabolic stability could improve pharmacokinetics in HIV/HCV therapies, as seen in related amines .
  • Receptor Targeting : The difluoromethyl group may enhance binding to hydrophobic pockets in GPCRs or viral entry proteins, similar to triazole-substituted S6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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